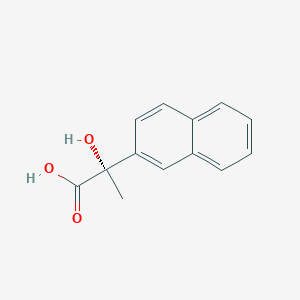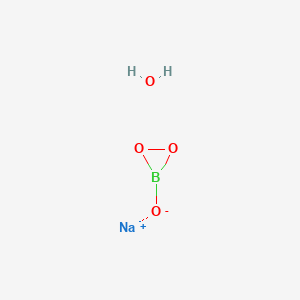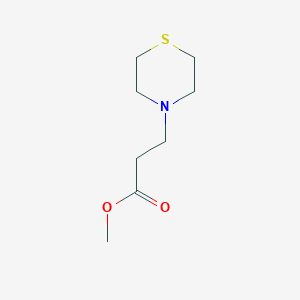
Methyl 3-thiomorpholinopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Thiomorpholinepropanoic acid methyl ester is an organic compound with the molecular formula C8H15NO2S It is a derivative of thiomorpholine, a sulfur-containing heterocyclic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Thiomorpholinepropanoic acid methyl ester can be synthesized through several methods. One common approach involves the esterification of 4-thiomorpholinepropanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the use of Steglich esterification, which employs a carbodiimide coupling reagent, such as dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods
Industrial production of 4-thiomorpholinepropanoic acid methyl ester typically involves large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to high efficiency and consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Thiomorpholinepropanoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form amides or thioesters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Applications De Recherche Scientifique
4-Thiomorpholinepropanoic acid methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of sulfur-containing heterocycles.
Biology: The compound is studied for its potential biological activity, including its role as a precursor in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 4-thiomorpholinepropanoic acid methyl ester involves its interaction with various molecular targets and pathways. The sulfur atom in the thiomorpholine ring can participate in redox reactions, influencing the compound’s reactivity and biological activity. Additionally, the ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further interact with biological systems .
Comparaison Avec Des Composés Similaires
4-Thiomorpholinepropanoic acid methyl ester can be compared with other similar compounds, such as:
4-Morpholinepropanoic acid methyl ester: Lacks the sulfur atom, resulting in different chemical and biological properties.
4-Thiomorpholinebutanoic acid methyl ester: Has an additional methylene group, affecting its reactivity and applications.
4-Thiomorpholinepropanoic acid ethyl ester: Contains an ethyl ester group instead of a methyl ester, influencing its solubility and reactivity.
These comparisons highlight the unique properties of 4-thiomorpholinepropanoic acid methyl ester, particularly its sulfur-containing heterocyclic structure, which imparts distinct chemical and biological characteristics.
Propriétés
Formule moléculaire |
C8H15NO2S |
|---|---|
Poids moléculaire |
189.28 g/mol |
Nom IUPAC |
methyl 3-thiomorpholin-4-ylpropanoate |
InChI |
InChI=1S/C8H15NO2S/c1-11-8(10)2-3-9-4-6-12-7-5-9/h2-7H2,1H3 |
Clé InChI |
DWPMBFQVLPPIRK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCN1CCSCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


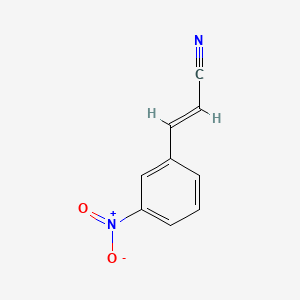
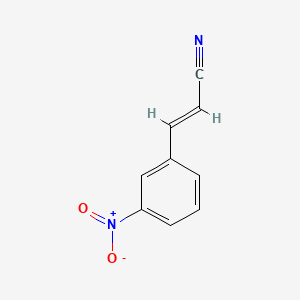
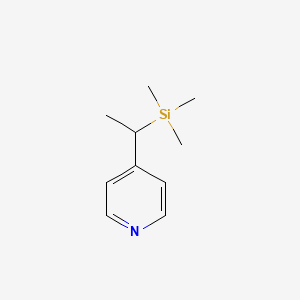
![(8S,9S,10R,11S,13S,14S,17S)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B13825468.png)


![(3aR,4R,5R,6aS)-4-((S,E)-3-((tert-butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B13825492.png)


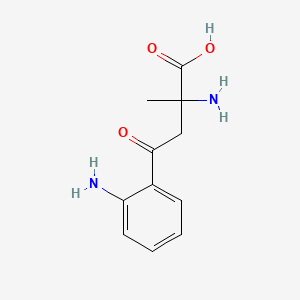
![propan-2-yl 3-[[2-[[5-(2-hydroxyethyl)-6-methyl-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B13825523.png)
